Cas no 1888818-07-2 (3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)

3-(1-Methyl-1H-indol-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an indole core fused with an oxazole amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of both indole and oxazole rings enhances its potential for diverse reactivity, particularly in the synthesis of biologically active molecules. The methyl group at the indole nitrogen improves stability, while the oxazol-5-amine group offers a versatile handle for further functionalization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, agrochemicals, and optoelectronic materials.
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine structure
1888818-07-2 structure
商品名:3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
CAS番号:1888818-07-2
MF:C12H11N3O
メガワット:213.235242128372
CID:6016986
PubChem ID:115107619

3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
    • MFCD33022510
    • EN300-1744473
    • SY280451
    • 3-(1-Methyl-1H-indol-2-yl)isoxazol-5-amine
    • 5-Amino-3-(1-methyl-2-indolyl)isoxazole
    • 1888818-07-2
    • インチ: 1S/C12H11N3O/c1-15-10-5-3-2-4-8(10)6-11(15)9-7-12(13)16-14-9/h2-7H,13H2,1H3
    • InChIKey: UAWHGHUAACNZSZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(=CC(C2=CC3C=CC=CC=3N2C)=N1)N

計算された属性

  • せいみつぶんしりょう: 213.090211983g/mol
  • どういたいしつりょう: 213.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 57Ų

3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1744473-5.0g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
5g
$4102.0 2023-06-03
Enamine
EN300-1744473-10.0g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
10g
$6082.0 2023-06-03
Enamine
EN300-1744473-0.5g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
0.5g
$1357.0 2023-09-20
Enamine
EN300-1744473-5g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
5g
$4102.0 2023-09-20
Enamine
EN300-1744473-0.1g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
0.1g
$1244.0 2023-09-20
Enamine
EN300-1744473-1.0g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
1g
$1414.0 2023-06-03
Enamine
EN300-1744473-1g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
1g
$1414.0 2023-09-20
Enamine
EN300-1744473-10g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
10g
$6082.0 2023-09-20
Enamine
EN300-1744473-0.05g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
0.05g
$1188.0 2023-09-20
Enamine
EN300-1744473-0.25g
3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine
1888818-07-2
0.25g
$1300.0 2023-09-20

3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine 関連文献

3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amineに関する追加情報

Recent Advances in the Study of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine (CAS: 1888818-07-2)

In recent years, the compound 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine (CAS: 1888818-07-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique indole-oxazole hybrid structure, has shown promising potential in various therapeutic applications, particularly in oncology and neurology. The latest studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its clinical applicability.

One of the key areas of research has been the compound's role as a kinase inhibitor. Recent findings published in the Journal of Medicinal Chemistry (2023) demonstrate that 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine exhibits selective inhibition against certain tyrosine kinases, which are often overexpressed in various cancers. The study utilized X-ray crystallography and molecular docking simulations to reveal the precise binding interactions between the compound and the kinase active site, providing valuable insights for further structural optimization.

Another significant development comes from a 2024 Nature Communications paper that investigated the compound's neuroprotective effects. The research team found that 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine could modulate glutamate receptor activity, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The study employed advanced electrophysiological techniques and in vivo models to validate these findings, marking an important step toward clinical translation.

From a synthetic chemistry perspective, recent work has focused on improving the scalability and yield of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine production. A 2023 Organic Process Research & Development publication detailed a novel catalytic system that significantly enhances the efficiency of the key oxazole formation step while maintaining high regioselectivity. This methodological advancement addresses previous challenges in large-scale synthesis and could facilitate broader research and development efforts.

Pharmacokinetic studies have also made progress in understanding the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Data presented at the 2024 American Chemical Society National Meeting revealed that structural modifications at specific positions of the molecule could dramatically improve its oral bioavailability and metabolic stability without compromising its biological activity. These findings are particularly relevant for the design of next-generation derivatives with enhanced therapeutic potential.

Looking forward, several clinical trials are being planned to evaluate the safety and efficacy of 3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine derivatives in human subjects. The compound's unique chemical scaffold continues to inspire new research directions, including its potential application in combination therapies and as a chemical probe for studying fundamental biological processes. As the field progresses, interdisciplinary collaboration between chemists, biologists, and clinicians will be crucial for translating these discoveries into tangible medical advances.

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